molecular formula C12H10BrNO3 B1397101 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester CAS No. 1355334-84-7

5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester

Cat. No. B1397101
CAS RN: 1355334-84-7
M. Wt: 296.12 g/mol
InChI Key: FPMCQOBEMFGJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with a 3-bromophenyl group and a methyl group. The carboxylic acid methyl ester functional group is attached to the 4-position of the isoxazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the bromophenyl group, and the carboxylic acid methyl ester group. The bromine atom on the phenyl ring is a heavy atom that could significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The bromine atom on the phenyl ring could be replaced by other groups in a substitution reaction. The ester group could be hydrolyzed to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point .

Scientific Research Applications

Tautomerism and Basicity

Research on isoxazoles, closely related to 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester, demonstrates their significant role in tautomerism and basicity studies. Studies indicate that isoxazol-5-ones, sharing structural similarities, exist in different forms depending on the solvent's polarity and can be compared to carboxylic acids in terms of acid strength (Boulton & Katritzky, 1961).

Synthesis of Derivatives

Research has focused on synthesizing various isoxazole derivatives, exploring their potential applications. For instance, reactions involving β-Bromocinnamonitrile and hydroxylamine under alkaline conditions produce different isoxazole derivatives, highlighting the chemical versatility and potential for producing a range of compounds with diverse applications (Iwai & Nakamura, 1966).

Biological Activity

Studies on comenic acid derivatives containing isoxazole moieties, which are structurally related, have shown a synergistic effect when used with antitumor drugs in chemotherapy for brain tumors. This suggests potential applications in enhancing the efficacy of existing treatments (Kletskov et al., 2018).

Selective Chemical Reactions

Investigations into the selective nucleophilic chemistry of isoxazole derivatives have led to the synthesis of a variety of compounds. For instance, selective reactions have been used to produce 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, showcasing the potential for generating a wide array of drug-like molecules (Robins et al., 2007).

Molecular Interactions and Stability

Research into pyrazole ester derivatives, which share a structural similarity to isoxazole derivatives, has provided insights into molecular interactions and stability. For example, studies on the binding of acetone molecules to pyrazole moieties reveal key stabilization mechanisms, which are crucial for understanding and designing new compounds with desired properties (Tewari et al., 2014).

Synthetic Pathways

Developing novel synthetic pathways for isoxazole derivatives remains a significant area of research. Methods like cycloaddition reactions and lithiation have been explored to create new compounds, potentially leading to breakthroughs in various applications, including drug development and material science (Micetich & Chin, 1970).

Herbicidal Activity

Investigations into isoxazole derivatives have also explored their potential as herbicides. Some derivatives have exhibited significant herbicidal activity, suggesting their use in agricultural applications (Hamper et al., 1995).

Future Directions

The future research directions for this compound could involve studying its potential applications in various fields, such as medicinal chemistry or materials science. Its reactivity and properties could also be further studied to gain a deeper understanding of the compound .

properties

IUPAC Name

methyl 5-(3-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(17-14-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMCQOBEMFGJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701158144
Record name 4-Isoxazolecarboxylic acid, 5-(3-bromophenyl)-3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester

CAS RN

1355334-84-7
Record name 4-Isoxazolecarboxylic acid, 5-(3-bromophenyl)-3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355334-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoxazolecarboxylic acid, 5-(3-bromophenyl)-3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester
Reactant of Route 2
5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester
Reactant of Route 3
5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.